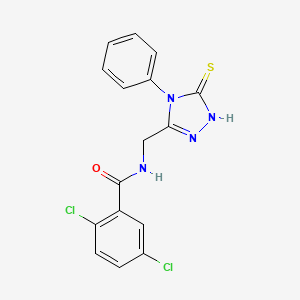

2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Description

The compound 2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide features a benzamide moiety substituted with two chlorine atoms at the 2- and 5-positions of the aromatic ring. This benzamide group is linked via a methylene bridge to a 1,2,4-triazole ring system bearing a thioxo (C=S) group at position 5 and a phenyl substituent at position 2. The thioxo group contributes to tautomeric equilibria and hydrogen-bonding interactions, which influence both physicochemical properties and biological activity .

Properties

IUPAC Name |

2,5-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4OS/c17-10-6-7-13(18)12(8-10)15(23)19-9-14-20-21-16(24)22(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQGRJWNZHIZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This interaction could potentially inhibit the enzyme’s activity, leading to various downstream effects.

Biochemical Pathways

For instance, indole derivatives, which share a similar aromatic structure, have been found to affect pathways related to inflammation, viral replication, and cancer cell proliferation.

Pharmacokinetics

Thiazole derivatives, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could potentially affect the compound’s bioavailability.

Biological Activity

2,5-Dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a compound with notable biological activity that has garnered attention in pharmaceutical research. Its structural features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C16H12Cl2N4OS

- Molecular Weight : 379.26 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The presence of the thiazole and triazole moieties suggests potential mechanisms involving enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole groups often exhibit antimicrobial properties. For instance, derivatives similar to 2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound's potential as an antitumor agent is supported by structure-activity relationship (SAR) studies. Thiazole and triazole derivatives have been associated with cytotoxic effects against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several tumor cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Antimicrobial Efficacy : A study evaluating the antibacterial properties of thiazole derivatives found that modifications in the phenyl ring significantly influenced activity levels. Compounds with electron-withdrawing groups exhibited enhanced antibacterial effects .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution profiles for similar compounds, suggesting that they could be viable candidates for further development in therapeutic settings .

Data Table: Biological Activity Summary

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antimicrobial Activity

Several studies have indicated that compounds similar to 2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, research has shown that triazole derivatives possess activity against various bacterial strains and fungi. The thioxo group enhances this activity by interfering with microbial cell wall synthesis or function .

Anticancer Properties

Research has demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. In vitro studies have shown promising results against several cancer cell lines .

Agricultural Applications

The compound has potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plant pathogens. Its efficacy against fungal infections in crops can lead to improved agricultural yields. Studies have reported its effectiveness against common agricultural pathogens .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Systems and Functional Groups

(a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structure : A benzamide group attached to a thiadiazole ring with an isoxazole substituent.

- Key Features :

(b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, )

- Structure : Triazole-thiones with sulfonyl and difluorophenyl substituents.

- Key Features :

- Divergence : The sulfonyl and difluorophenyl groups introduce distinct electronic effects compared to the target compound’s dichlorobenzamide moiety.

(c) Carfentrazone-ethyl (唑酮草酯, )

- Structure: A triazolinone-based herbicide with ethyl ester and trifluoromethylphenyl groups.

- Key Features :

Spectral and Physicochemical Properties

*Inferred from analogous compounds in –3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.